6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Overview
Description
“6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are known for their wide range of pharmaceutical applications due to their biological activity .
Synthesis Analysis
The synthesis of triazolopyridines can be achieved through various methods . One such method involves the use of the chlorinated agent NCS for hydrazones under very mild conditions .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction . The compound was found to be a pale yellow solid .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is approximately 230.09 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is not well understood. However, it is believed that the compound can act as a catalyst for the formation of covalent bonds between molecules. It is also believed to be involved in the formation of hydrogen bonds and the stabilization of molecular complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory effects. In addition, it has been reported to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid in lab experiments include its high solubility in water and its low toxicity. It is also highly stable and can be easily stored for long periods of time. The main limitation of using this compound in lab experiments is its limited availability.
Future Directions
Some potential future directions for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid include:
1. Further research into its mechanism of action and biochemical and physiological effects.
2. Development of new synthetic methods for its production.
3. Investigation of its potential applications in the synthesis of pharmaceuticals, polymers, dyes, and OLEDs.
4. Investigation of its potential use as a catalyst for covalent bond formation.
5. Exploration of its potential use as an antimicrobial agent.
6. Investigation of its potential use as a therapeutic agent for various diseases.
7. Investigation of its potential use as a food additive.
8. Investigation of its potential use in the synthesis of other heterocyclic compounds.
9. Exploration of its potential use in the synthesis of nanomaterials.
10. Investigation of its potential use in the synthesis of bioactive molecules.
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is used in a wide range of scientific research applications. It has been used as a building block in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, antiviral agents, and anticancer agents. In addition, this compound has been used in the synthesis of polymers, dyes, and organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUNUSVOGGZMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743646 | |
Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159831-86-3 | |
Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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